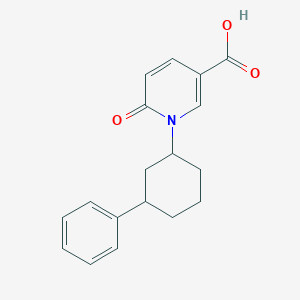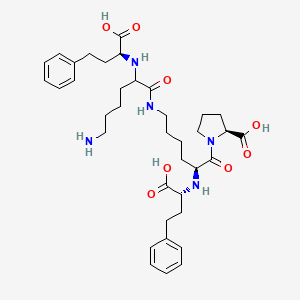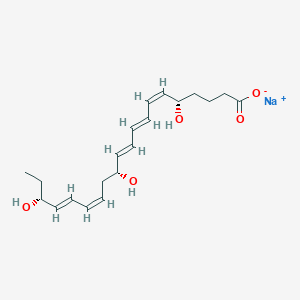
4-Chloro-4-(chloromethyl)-5-methylene-1,3-dioxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-4-(chloromethyl)-5-methylene-1,3-dioxolan-2-one is a chemical compound with the molecular formula C5H6Cl2O3. It is a useful research compound with applications in various scientific fields. The compound is characterized by its unique structure, which includes a dioxolane ring substituted with chloro and chloromethyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4-(chloromethyl)-5-methylene-1,3-dioxolan-2-one typically involves the reaction of 4,5-dimethyl-1,3-dioxol-2-one with sulfonyl chloride as a chlorination reagent. The reaction is carried out in an organic solvent under the effect of a catalyst for 1-5 hours . After the reaction, the solvent is evaporated to obtain the target product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes as described above, with optimization for large-scale production, including the use of continuous flow reactors and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-4-(chloromethyl)-5-methylene-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can be substituted with other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dioxolane derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-4-(chloromethyl)-5-methylene-1,3-dioxolan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-4-(chloromethyl)-5-methylene-1,3-dioxolan-2-one involves its interaction with molecular targets through its reactive chloro and chloromethyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their function. The specific pathways involved depend on the context of its use in research or industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-4-(chloromethyl)oxetan-2-one: Another chlorinated dioxolane derivative with similar reactivity.
4-Chloro-4’-methoxychalcone: A compound with a similar chloro substitution pattern but different core structure.
Propiedades
Fórmula molecular |
C5H4Cl2O3 |
|---|---|
Peso molecular |
182.99 g/mol |
Nombre IUPAC |
4-chloro-4-(chloromethyl)-5-methylidene-1,3-dioxolan-2-one |
InChI |
InChI=1S/C5H4Cl2O3/c1-3-5(7,2-6)10-4(8)9-3/h1-2H2 |
Clave InChI |
GQFWMHMHUIPWJA-UHFFFAOYSA-N |
SMILES canónico |
C=C1C(OC(=O)O1)(CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Benzenesulfonyl)-4-[(4-chlorophenoxy)methyl]benzene](/img/structure/B13857390.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]-5-ethyl-7-phenylthieno[3,2-c]pyridin-4-one](/img/structure/B13857395.png)


![3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;methylimino(sulfanylidene)methane](/img/structure/B13857412.png)

![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one](/img/structure/B13857420.png)





![(3R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13857456.png)
![Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate](/img/structure/B13857457.png)
